molecular formula C11H14ClNO B14262257 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane CAS No. 138609-41-3

2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane

Cat. No.: B14262257
CAS No.: 138609-41-3
M. Wt: 211.69 g/mol
InChI Key: HWYOVSHSAJQPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms The presence of the 4-chlorophenyl group and the methyl group attached to the oxazinane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with an amine and an alcohol under acidic conditions to form the oxazinane ring. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and applications.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidine: Similar structure but contains sulfur instead of oxygen.

    2-(4-Chlorophenyl)-3-methyl-1,3-dioxane: Contains two oxygen atoms in the ring.

    2-(4-Chlorophenyl)-3-methyl-1,3-diazane: Contains two nitrogen atoms in the ring.

Uniqueness

2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

138609-41-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,3-oxazinane

InChI

InChI=1S/C11H14ClNO/c1-13-7-2-8-14-11(13)9-3-5-10(12)6-4-9/h3-6,11H,2,7-8H2,1H3

InChI Key

HWYOVSHSAJQPSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCOC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.